![molecular formula C17H13N3O2 B13027838 2-Hydroxy-11H-benzo[A]carbazole-3-carbohydrazide CAS No. 93631-96-0](/img/structure/B13027838.png)
2-Hydroxy-11H-benzo[A]carbazole-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-11H-benzo[A]carbazole-3-carbohydrazide is a complex organic compound with the molecular formula C17H13N3O2 It is known for its unique chemical structure, which includes a benzo[a]carbazole core with a hydroxy group at the 2-position and a carbohydrazide group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-11H-benzo[A]carbazole-3-carbohydrazide typically involves the reaction of 2-Hydroxy-11H-benzo[A]carbazole-3-carboxylic acid with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as methanol or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated purification systems may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-11H-benzo[A]carbazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbohydrazide group can be reduced to form corresponding amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of ether or ester derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-11H-benzo[A]carbazole-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Wirkmechanismus
The mechanism of action of 2-Hydroxy-11H-benzo[A]carbazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The hydroxy and carbohydrazide groups play crucial roles in its bioactivity. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-11H-benzo[A]carbazole-3-carbohydrazide can be compared with other similar compounds, such as:
2-Hydroxy-11H-benzo[A]carbazole-3-carboxylic acid: Lacks the carbohydrazide group, which may result in different chemical reactivity and biological activity.
11H-benzo[A]carbazole-3-carbohydrazide: Lacks the hydroxy group, which may affect its solubility and interaction with biological targets.
2-Hydroxy-11H-benzo[A]carbazole: Lacks both the carbohydrazide and carboxylic acid groups, leading to different chemical properties and applications
Eigenschaften
CAS-Nummer |
93631-96-0 |
|---|---|
Molekularformel |
C17H13N3O2 |
Molekulargewicht |
291.30 g/mol |
IUPAC-Name |
2-hydroxy-11H-benzo[a]carbazole-3-carbohydrazide |
InChI |
InChI=1S/C17H13N3O2/c18-20-17(22)13-7-9-5-6-11-10-3-1-2-4-14(10)19-16(11)12(9)8-15(13)21/h1-8,19,21H,18H2,(H,20,22) |
InChI-Schlüssel |
LMJOHDNPAPCTTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=CC(=C(C=C4C=C3)C(=O)NN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


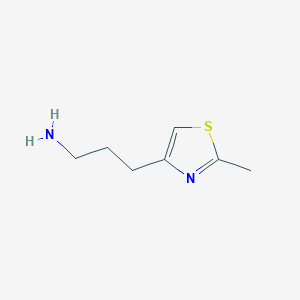
![3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-one](/img/structure/B13027764.png)
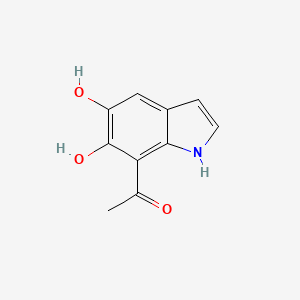
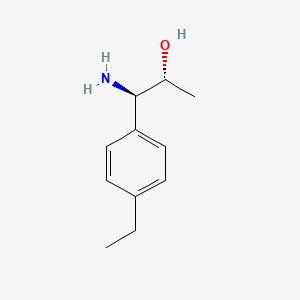
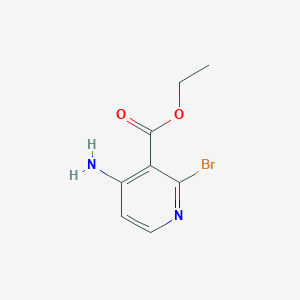
![{1-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine](/img/structure/B13027787.png)
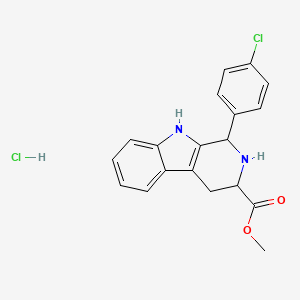
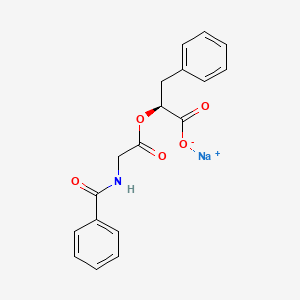
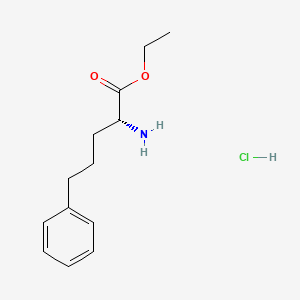
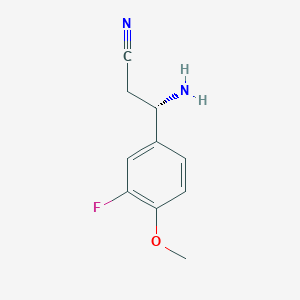

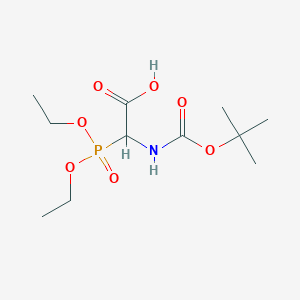

![tert-butyl(2R)-2-[(aminooxy)methyl]azetidine-1-carboxylate](/img/structure/B13027858.png)
